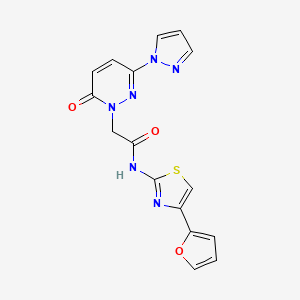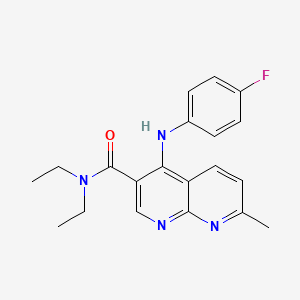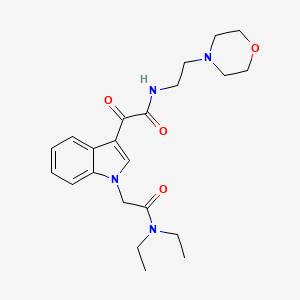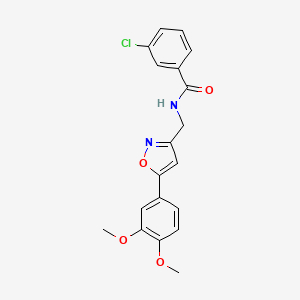
(4-Methylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone, also known as MTM, is a synthetic compound that has been of interest to researchers for its potential applications in the field of medicinal chemistry. MTM belongs to the class of thiazepane-based compounds and has been shown to exhibit a range of biological activities.
Aplicaciones Científicas De Investigación
Antimicrobial Agent Development
The compound has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of this molecule may exhibit moderate inhibitory activities against both Gram-positive and Gram-negative bacteria strains. This is particularly significant given the rising concern over antibiotic resistance .
Synthesis of α-Aminophosphonates
This molecule is involved in the synthesis of α-aminophosphonates , which are valuable in medicinal chemistry. The Kabachnik–Fields reaction, a method used for synthesizing α-aminophosphonates, has been applied to derivatives of this compound, showcasing its versatility in chemical synthesis .
Structure-Activity Relationship (SAR) Studies
The compound serves as a key structure in SAR studies, helping researchers understand how structural changes can affect biological activity. This is crucial for designing more effective drugs with targeted antimicrobial properties .
Antifungal Drug Research
Derivatives of this compound have shown excellent antifungal inhibition in studies. This suggests its potential use in developing new treatments for fungal infections, which are a significant health concern worldwide .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with a 2-aminothiazole scaffold, which is a part of the given compound, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
For instance, certain 2-o-tolyl substituted compounds have been found to exert a significant antiproliferative effect by interfering with Ras farnesylation , a process crucial for the function of the Ras protein involved in cell signal transduction.
Biochemical Pathways
It’s known that compounds with a 2-aminothiazole scaffold can affect a broad range of biochemical pathways, given their broad pharmacological spectrum .
Result of Action
Compounds with similar structures have been found to have antiproliferative effects, suggesting that they may inhibit cell growth or division .
Propiedades
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-12-5-3-4-6-14(12)15-7-8-19(9-10-21-15)17(20)16-13(2)18-11-22-16/h3-6,11,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOZJBMINRMMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(N=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/no-structure.png)


![(2E)-3-(3-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2879834.png)


![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2879843.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2879846.png)
![3-(3-Fluorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2879849.png)

![5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2879852.png)